REACTION_CXSMILES
|
[OH-].[K+].Br.[Br:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:26])[N:10]([CH2:15][C:16]([CH2:18][CH:19]3[CH:24]([OH:25])[CH2:23][CH2:22][CH2:21][NH:20]3)=[O:17])[CH:11]=[N:12]2)=[CH:7][C:6]=1[Cl:27]>CO>[Br:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:26])[N:10]([CH2:15][C:16]([CH2:18][CH:19]3[CH:24]([OH:25])[CH2:23][CH2:22][CH2:21][NH:20]3)=[O:17])[CH:11]=[N:12]2)=[CH:7][C:6]=1[Cl:27] |f:0.1,2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.BrC1=C(C=C2C(N(C=NC2=C1)CC(=O)CC1NCCCC1O)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The product was washed with methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water and was dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C(N(C=NC2=C1)CC(=O)CC1NCCCC1O)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |